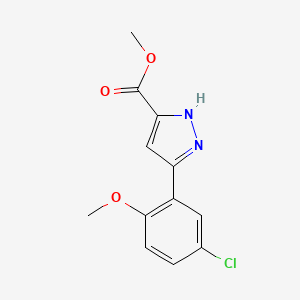![molecular formula C21H29NO4 B1522430 2-(1'-(tert-Butoxycarbonyl)-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid CAS No. 1160247-57-3](/img/structure/B1522430.png)
2-(1'-(tert-Butoxycarbonyl)-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid
Overview
Description
2-(1'-(tert-Butoxycarbonyl)-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is notable for its use in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The Boc group is commonly used to protect amines during chemical reactions, allowing for selective deprotection and further functionalization.
Mechanism of Action
The Boc group can be removed under mildly acidic conditions, which allows for the selective deprotection of amino acids in the presence of other sensitive functional groups . This makes Boc-protected amino acids useful in the stepwise construction of complex organic molecules .
In terms of its physical and chemical properties, this compound has a predicted boiling point of 373.0±15.0 °C, a predicted density of 1.121±0.06 g/cm3, and a melting point of 96-98°C . It is recommended to be stored in a dark place, sealed in dry, at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1'-(tert-Butoxycarbonyl)-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid typically involves multiple steps, starting with the formation of the spirocyclic piperidine coreCommon reagents used in these reactions include di-tert-butyl dicarbonate (Boc2O) and bases such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer greater efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
2-(1'-(tert-Butoxycarbonyl)-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl compounds.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-(1'-(tert-Butoxycarbonyl)-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and drug candidates.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
N-Boc-pyrrolidine-3-carboxylic acid: Another Boc-protected compound used in organic synthesis.
Boc-Pip-OH: A Boc-protected piperidine derivative.
Uniqueness
2-(1'-(tert-Butoxycarbonyl)-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid is unique due to its spirocyclic structure, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex bioactive molecules.
Properties
IUPAC Name |
2-[6-methyl-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO4/c1-14-5-6-17-16(11-14)15(12-18(23)24)13-21(17)7-9-22(10-8-21)19(25)26-20(2,3)4/h5-6,11,15H,7-10,12-13H2,1-4H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXASCEXLGZLAJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3(CCN(CC3)C(=O)OC(C)(C)C)CC2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



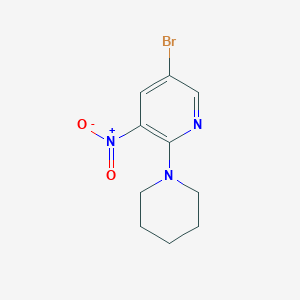
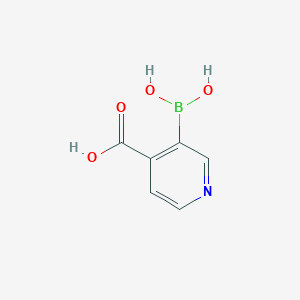
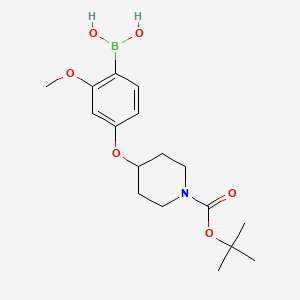

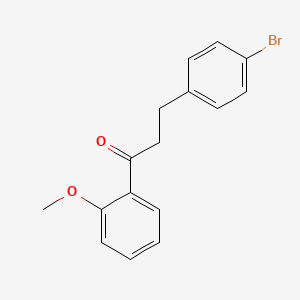
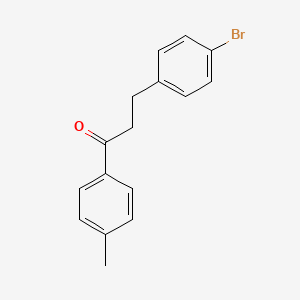
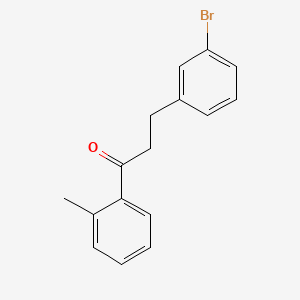

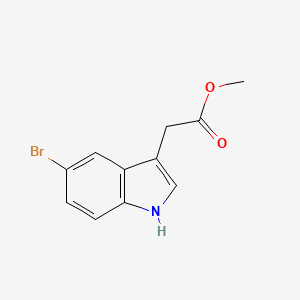
![1-[2-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid](/img/structure/B1522363.png)
![1-{6-[(4-Bromophenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxylic acid](/img/structure/B1522367.png)

